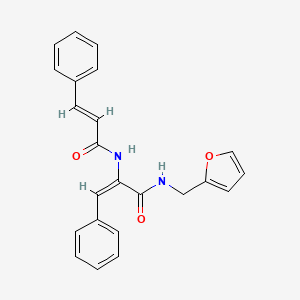
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the acrylamide family and has been studied extensively for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and enhance the immune system. Additionally, this compound has been found to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide in lab experiments include its potential therapeutic properties, high yield synthesis method, and ability to target specific enzymes and proteins. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
Future Directions
There are many potential future directions for the study of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide. One area of research could focus on identifying the specific enzymes and proteins that this compound targets and understanding the underlying mechanisms of action. Additionally, there is a need for further research on the potential therapeutic uses of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, future research could explore the development of new drugs based on this compound and its derivatives.
Synthesis Methods
The synthesis of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is a multistep process that involves the reaction of cinnamic acid, furfural, and phenylacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product. The yield of the synthesis method is generally high, making it a feasible option for large-scale production.
Scientific Research Applications
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(14-13-18-8-3-1-4-9-18)25-21(16-19-10-5-2-6-11-19)23(27)24-17-20-12-7-15-28-20/h1-16H,17H2,(H,24,27)(H,25,26)/b14-13+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNLFOUGLKPTPB-VXUIJSMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
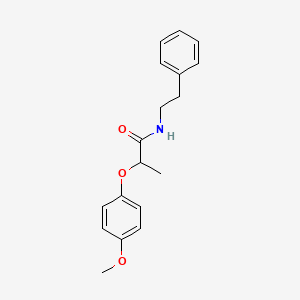
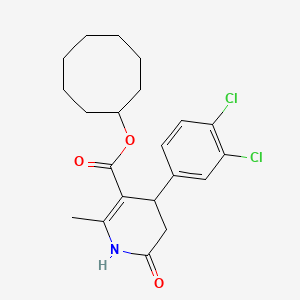
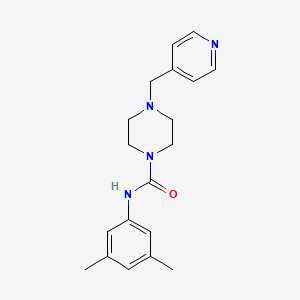

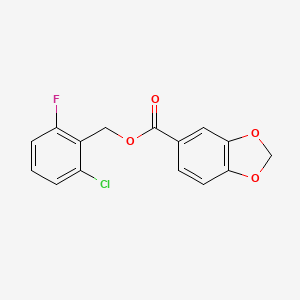

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4930689.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)
